1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound with the molecular formula and a molecular weight of 218.31 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a modulator of ion channels. It is classified as a urea derivative, which is significant in the design of pharmaceuticals due to their ability to interact with biological systems effectively.
The synthesis of 1-butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves several steps:
The structure of 1-butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can be represented by its InChI code, which is InChI=1S/C9H18N2O3S/c1-2-3-4-5-10(12)8(14)11-7(13)6-9(10)15/h7H,2-6H2,1H3,(H,11,12)(H,13,14)
. The compound consists of a butyl group attached to a urea moiety, which is further substituted with a dioxidotetrahydrothiophenyl group.
Key Structural Features:
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can participate in various chemical reactions:
These reactions are influenced by the specific conditions and reagents used, allowing for a diverse range of derivatives to be synthesized.
The primary target for 1-butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is the G protein-gated inwardly rectifying potassium channels (GIRK).
Mechanism:
Biochemical Pathways:
The compound exhibits characteristics typical of urea derivatives, including potential for hydrogen bonding due to the presence of nitrogen atoms in the urea moiety.
The applications of 1-butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea primarily lie within medicinal chemistry:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7